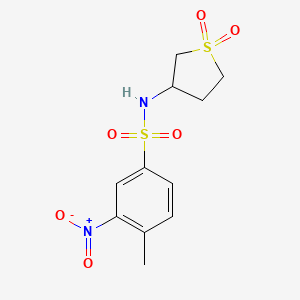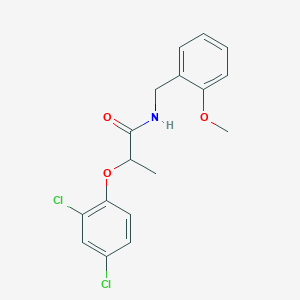![molecular formula C18H20N4 B4966740 1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole](/img/structure/B4966740.png)
1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole, also known as MTMB, is a chemical compound that has been widely studied in the scientific community. MTMB is a diazo compound that is often used in research to investigate its potential as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of 1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole is not fully understood. However, it is believed that 1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole acts by inducing apoptosis, or programmed cell death, in cancer cells. 1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole has also been shown to inhibit the activity of certain enzymes that are involved in inflammation.
Biochemical and Physiological Effects:
1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole can induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in inflammation, and inhibit the growth of certain viruses. In vivo studies have shown that 1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole can reduce inflammation in animal models of disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole in lab experiments is that it is a relatively stable compound that can be synthesized in large quantities. However, one limitation is that 1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole can be difficult to work with due to its sensitivity to light and air.
Future Directions
There are a number of future directions for research on 1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole. One area of interest is the development of 1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole-based therapies for the treatment of cancer and other diseases. Another area of interest is the investigation of the mechanism of action of 1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole and how it interacts with biological systems. Additionally, research could focus on optimizing the synthesis and purification methods for 1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole to improve its stability and ease of use in lab experiments.
Synthesis Methods
1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole can be synthesized through a multistep process that involves the reaction of 2,3,5,6-tetramethylphenyldiazonium tetrafluoroborate with 1-methyl-1H-benzimidazole in the presence of a base. The resulting product is then purified through a series of chromatography steps.
Scientific Research Applications
1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases. Research has shown that 1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole exhibits anti-inflammatory, anti-cancer, and anti-viral properties. 1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole has also been shown to have potential as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
(1-methylbenzimidazol-2-yl)-(2,3,5,6-tetramethylphenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-11-10-12(2)14(4)17(13(11)3)20-21-18-19-15-8-6-7-9-16(15)22(18)5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHHVYXVCPEGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)N=NC2=NC3=CC=CC=C3N2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-benzoimidazol-2-yl)-(2,3,5,6-tetramethyl-phenyl)-diazene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-fluorophenyl)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4966686.png)
![5-bromo-2-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4966692.png)
![2-[(2-cyclopropyl-4-quinolinyl)carbonyl]-N-propylhydrazinecarbothioamide](/img/structure/B4966704.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B4966712.png)
![2-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B4966717.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-methylglycinamide](/img/structure/B4966719.png)

![5-{4-[2-(2-allylphenoxy)ethoxy]-3-bromo-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966736.png)
![3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]-2,4-pentanedione](/img/structure/B4966743.png)

![ethyl N-{[(4-chlorophenyl)amino]carbonothioyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-beta-alaninate](/img/structure/B4966759.png)
![ethyl 4-[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4966765.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B4966767.png)